

Comprehensive Spectroscopic Characterization: 4-Butoxy-2-chloropyridine

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Compound of Interest

Compound Name: 4-Butoxy-2-chloropyridine

CAS No.: 1098093-35-6

Cat. No.: B1469073

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Compound Identity:

- IUPAC Name: **4-Butoxy-2-chloropyridine**
- Molecular Formula:
- Exact Mass: 185.0607 Da
- SMILES:CCCCOC1=CC(Cl)=NC=C1

Mass Spectrometry (MS): The Molecular Fingerprint

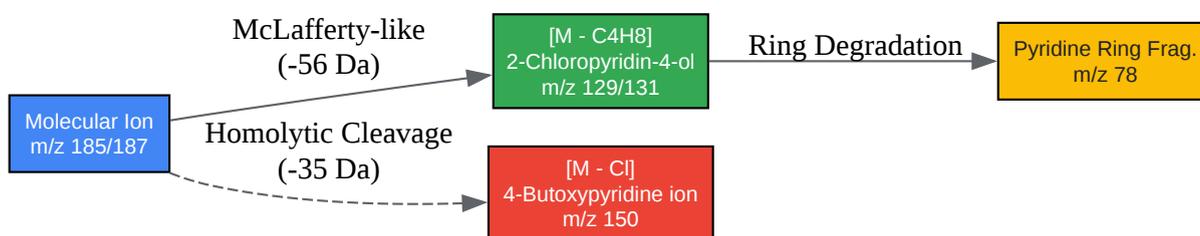
Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the halogen atom. For **4-Butoxy-2-chloropyridine**, the spectrum is dominated by the stability of the pyridine ring and the lability of the ether chain.

Key Diagnostic Features

Feature	m/z Value	Intensity	Structural Insight
Molecular Ion ()	185	Moderate	Confirms parent mass ().
Isotope Peak ()	187	~33% of	Definitive proof of Chlorine. The 3:1 ratio of to is the first checkpoint.
Base Peak (Likely)	129	High	Loss of Butene (). Characteristic of alkyl aryl ethers via McLafferty-like rearrangement.
Pyridyl Cation	112/114	Moderate	Loss of Butoxy radical () or sequential loss of OH.
Ring Fragment	78	Low	Loss of Cl from the pyridine core (Pyridine radical cation).

Fragmentation Logic

The fragmentation pathway follows a specific energetic hierarchy. The ether linkage is the "weakest link" relative to the aromatic ring.



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Figure 1: Proposed fragmentation pathway focusing on the dominant ether cleavage.

Infrared Spectroscopy (FT-IR): Functional Group Validation

IR data is critical for confirming the ether linkage and the substitution pattern of the pyridine ring.

Diagnostic Bands

Wavenumber ()	Vibration Mode	Assignment
3050 - 3010	Stretch	Aromatic protons (Pyridine ring).
2960 - 2870	Stretch	Butyl chain (Methyl and Methylene groups).
1580, 1460	Stretch	Pyridine skeletal vibrations (Breathing modes).
1260 - 1240	Stretch	Critical: Asymmetric ether stretch connecting ring to oxygen.
1130 - 1090	Stretch	Characteristic chloro-substituted aromatic band.
850 - 800	Out-of-Plane (oop)	Indicative of 2,4-disubstitution (isolated/adjacent protons).

Nuclear Magnetic Resonance (NMR): The Structural Framework

NMR provides the exact connectivity. The 2,4-substitution pattern creates a distinct shielding pattern on the pyridine ring.

NMR (400 MHz,)

Note: Chemical shifts (

) are estimates based on substituent additivity rules for pyridines.

Position	(ppm)	Multiplicity	(Hz)	Interpretation
H-6	8.15	Doublet (d)	5.8	Deshielded by Ring Nitrogen. Ortho-coupling to H-5.
H-3	6.85	Doublet (d)	2.2	Shielded by 4-alkoxy group. Meta-coupling to H-5.
H-5	6.72	dd	5.8, 2.2	Shielded by 4-alkoxy. Couples to H-6 (ortho) and H-3 (meta).
-CH ₂	4.05	Triplet (t)	6.5	Deshielded by Oxygen ().
-CH ₂	1.78	Quintet (m)	7.0	Methylene adjacent to .
-CH ₂	1.50	Sextet (m)	7.0	Methylene adjacent to methyl.
-CH ₃	0.98	Triplet (t)	7.0	Terminal methyl group.

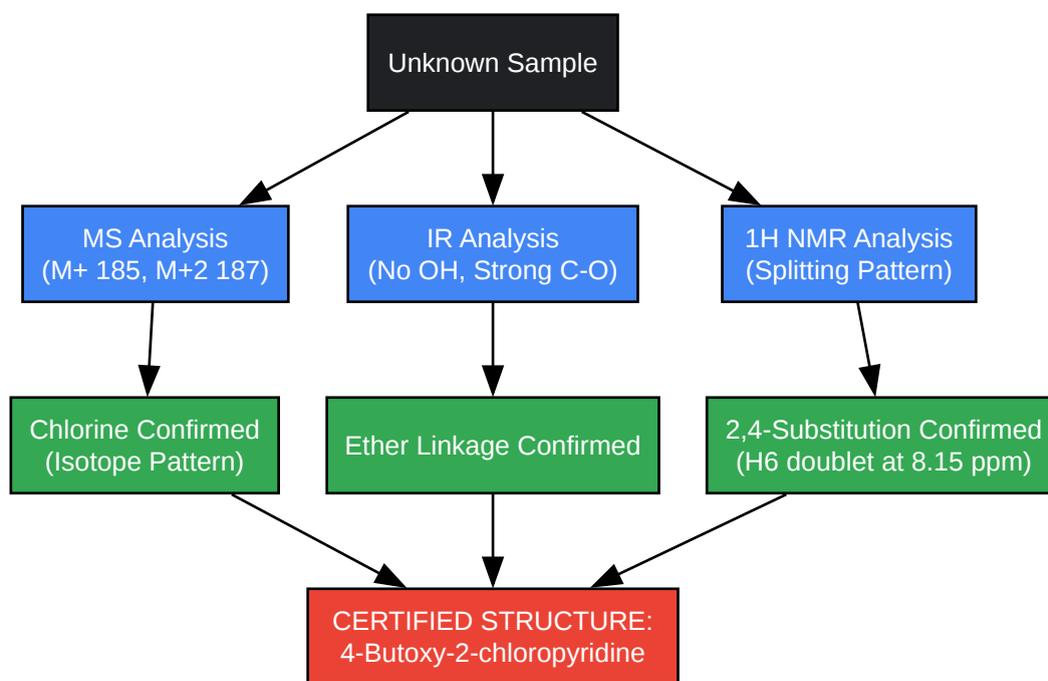
Expert Insight: The key to distinguishing this from the 2-butoxy-4-chloropyridine isomer is the chemical shift of H-3. In the 4-butoxy isomer (target), H-3 is flanked by the ether and the chlorine, appearing upfield (~6.8 ppm) due to the strong resonance donation of the oxygen into the 4-position.

NMR (100 MHz,)

Carbon	Type	(ppm)	Assignment
C-4	Quaternary	166.5	Most deshielded; attached to Oxygen (IpsO).
C-2	Quaternary	152.0	Attached to Nitrogen and Chlorine.
C-6	Methine (CH)	149.5	Alpha to Nitrogen.
C-3	Methine (CH)	109.0	Ortho to alkoxy; shielded.
C-5	Methine (CH)	107.5	Ortho to alkoxy; shielded.
Butoxy Chain		68.5, 30.8, 19.1, 13.7	Typical aliphatic ether pattern.

Integrated Structural Logic

To certify the structure, one must cross-reference the datasets. A single technique is insufficient due to potential isomers.



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Figure 2: Logic flow for multi-modal structural validation.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Solvent: Use

(Chloroform-d) with 0.03% TMS as an internal standard. Pyridines can be sensitive to acidic impurities in

(which protonate the N), causing shift drifts.

- Neutralization: If peak broadening is observed, filter the solvent through basic alumina or add a single pellet of solid

to the NMR tube to ensure the free base form is measured.

- Concentration: 10-15 mg of sample in 0.6 mL solvent.

Protocol B: GC-MS Method

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
 - Hold 60°C for 2 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Inlet: Split mode (20:1), 250°C.

References

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